molecular formula C34H48O2 B072137 7-Dehydrocholesterol benzoate CAS No. 1182-06-5

7-Dehydrocholesterol benzoate

Cat. No.: B072137
CAS No.: 1182-06-5
M. Wt: 488.7 g/mol
InChI Key: IHOQNBAZWVTKFK-BVBBTSNESA-N
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Description

7-Dehydrocholesterol benzoate: is a derivative of 7-dehydrocholesterol, a zoosterol that functions as a precursor to cholesterol in the human body This compound is significant due to its role in the biosynthesis of vitamin D3 when exposed to ultraviolet B (UVB) radiation

Scientific Research Applications

Chemistry: 7-Dehydrocholesterol benzoate is used as a precursor in the synthesis of various steroidal compounds and as a model compound in studying esterification and other organic reactions.

Biology: In biological research, it is used to study the role of cholesterol and its derivatives in cellular processes, including membrane structure and function.

Medicine: The compound is significant in the study of vitamin D3 synthesis and its role in preventing diseases such as rickets and osteoporosis. It is also explored for its potential in cancer treatment due to its involvement in ferroptosis, a form of programmed cell death .

Industry: In the industrial sector, this compound is used in the production of vitamin D3 supplements and fortified foods. It is also utilized in the cosmetic industry for its skin-protective properties .

Mechanism of Action

7-Dehydrocholesterol reductase (DHCR7) has proferroptotic activity, and its substrate, 7-dehydrocholesterol (7-DHC), has an unexpected prosurvival function . 7-DHC effectively shields (phospho)lipids from autoxidation and subsequent fragmentation .

Safety and Hazards

7-Dehydrocholesterol may cause long-lasting harmful effects to aquatic life . It is also considered toxic and contains a pharmaceutically active ingredient .

Future Directions

Pharmacological manipulation of 7-DHC levels shows promise as a therapeutic strategy for cancer and ischemia-reperfusion injury (IRI) . The accumulation of 7-DHC can induce a shift towards a ferroptosis-resistant state in tumors, ultimately resulting in a more aggressive phenotype .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 7-dehydrocholesterol benzoate typically involves the esterification of 7-dehydrocholesterol with benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of 7-dehydrocholesterol involves the extraction from natural sources such as lanolin or the microbial synthesis using engineered strains of Saccharomyces cerevisiae. The esterification process to produce this compound can then be scaled up using standard organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions: 7-Dehydrocholesterol benzoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 7-ketocholesterol derivatives.

    Reduction: Reduction reactions can convert it back to cholesterol derivatives.

    Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require nucleophiles like amines or alcohols in the presence of a base.

Major Products:

Comparison with Similar Compounds

    Cholesterol: The immediate product of 7-dehydrocholesterol reduction.

    Ergosterol: A similar sterol found in fungi, also involved in vitamin D2 synthesis.

    Lanosterol: A precursor in the cholesterol biosynthesis pathway.

Uniqueness: 7-Dehydrocholesterol benzoate is unique due to its dual role as a precursor to both cholesterol and vitamin D3. Its ability to undergo photochemical conversion to vitamin D3 sets it apart from other sterols, making it a valuable compound in both biological and industrial applications .

Properties

IUPAC Name

[(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48O2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(36-32(35)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-15,23-24,27,29-31H,9-11,16-22H2,1-5H3/t24-,27+,29-,30+,31+,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOQNBAZWVTKFK-BVBBTSNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883661
Record name Cholesta-5,7-dien-3-ol, benzoate, (3.beta.)-
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Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1182-06-5
Record name 7-Dehydrocholesterol benzoate
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Record name 7-Dehydrocholesterol benzoate
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Record name 7-Dehydrocholesterol benzoate
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Record name Cholesta-5,7-dien-3-ol, benzoate, (3.beta.)-
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Record name Cholesta-5,7-dien-3-ol, benzoate, (3.beta.)-
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Record name Cholesta-5,7-dien-3-β-yl benzoate
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Record name 7-DEHYDROCHOLESTEROL BENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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